molecular formula C8H9Cl2NO4S2 B3390398 2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride CAS No. 98491-06-6

2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride

Cat. No.: B3390398
CAS No.: 98491-06-6
M. Wt: 318.2 g/mol
InChI Key: BTTMSFAENXCAJC-UHFFFAOYSA-N
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Description

2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9Cl2NO4S2 and a molecular weight of 318.2 g/mol . This compound is characterized by the presence of both sulfonyl and chlorosulfonyl functional groups, making it a versatile reagent in organic synthesis.

Preparation Methods

The synthesis of 2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the chlorination of 2-Chloro-5-(dimethylsulfamoyl)benzenesulfonic acid. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent . The reaction proceeds as follows:

2-Chloro-5-(dimethylsulfamoyl)benzenesulfonic acid+SOCl22-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride+SO2+HCl\text{2-Chloro-5-(dimethylsulfamoyl)benzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Chloro-5-(dimethylsulfamoyl)benzenesulfonic acid+SOCl2​→2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride+SO2​+HCl

Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include bases like triethylamine (TEA) or pyridine, solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C).

Scientific Research Applications

2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The chlorosulfonyl group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar compounds to 2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride include:

These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name

2-chloro-5-(dimethylsulfamoyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO4S2/c1-11(2)17(14,15)6-3-4-7(9)8(5-6)16(10,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTMSFAENXCAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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